InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2
.
4-[Oxo(piperazin-1-yl)acetyl]morpholine is a biochemical compound with the molecular formula and a molecular weight of 227.26 g/mol. This compound features a morpholine ring substituted with an oxo group and a piperazine moiety, making it significant in various chemical and biological contexts. It is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its versatile chemical properties. Additionally, it has applications in proteomics research to study protein interactions and functions, as well as potential therapeutic properties, including antimicrobial and anticancer activities .
The synthesis of 4-[Oxo(piperazin-1-yl)acetyl]morpholine typically involves the reaction of piperazine derivatives with morpholine under specific conditions. A common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require careful control of temperature and solvent to optimize yield and purity .
Industrial production may involve automated reactors for large-scale synthesis, which ensures high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the compound effectively. Specific reagents such as acetic acid or various solvents may be employed to facilitate these reactions .
The molecular structure of 4-[Oxo(piperazin-1-yl)acetyl]morpholine consists of a morpholine ring connected to an acetyl group through a piperazine unit. The presence of the oxo group contributes to its reactivity and interaction with biological systems.
Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are commonly used to confirm the structure of this compound. Characteristic absorption bands in the IR spectrum indicate functional groups present in the molecule, while NMR provides insights into the hydrogen and carbon environments within the compound .
4-[Oxo(piperazin-1-yl)acetyl]morpholine can undergo various chemical reactions, including:
The conditions for these reactions vary; for example, oxidation may occur in aqueous or organic solvents, while reduction typically takes place in solvents like ethanol or tetrahydrofuran. The choice of nucleophiles for substitution reactions may require specific catalysts or pH conditions .
The mechanism of action for 4-[Oxo(piperazin-1-yl)acetyl]morpholine is largely linked to its ability to interact with biological molecules such as proteins and enzymes. Its structural components allow it to bind selectively to certain targets, potentially inhibiting or modifying their activity. This characteristic makes it a candidate for further investigation in therapeutic applications, particularly in oncology and infectious disease treatment .
4-[Oxo(piperazin-1-yl)acetyl]morpholine is typically characterized by its physical state (solid or liquid depending on purity), melting point, solubility in various solvents, and stability under different conditions.
The chemical properties include its reactivity towards common reagents used in organic synthesis, stability under heat or light exposure, and its behavior in acidic or basic environments. Data from spectroscopic analyses provide detailed insights into these properties, confirming its potential utility in various applications .
4-[Oxo(piperazin-1-yl)acetyl]morpholine has diverse applications across several fields:
This compound's unique structure imparts distinct chemical and biological properties that enhance its value for research and industrial applications.
The piperazine scaffold (1,4-diazacyclohexane) is a privileged structure in medicinal chemistry due to its exceptional versatility in drug design. This six-membered heterocycle contains two nitrogen atoms at positions 1 and 4, conferring distinctive physicochemical properties that enhance drug-likeness. Piperazine derivatives exhibit a balanced basicity (pKa ~9.8) and water solubility, facilitating optimal membrane permeability and bioavailability [2] [6]. The scaffold’s conformational flexibility allows it to adopt multiple orientations, enabling precise spatial positioning of pharmacophoric elements against biological targets [10]. Approximately 15% of commercially available small-molecule drugs contain piperazine, underscoring its therapeutic significance [2].
The piperazine ring serves as a critical pharmacophore in diverse therapeutic classes:
Table 1: Key Molecular Features of 4-[Oxo(piperazin-1-yl)acetyl]morpholine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇N₃O₃ |
Molecular Weight | 227.26 g/mol |
Heterocyclic Components | Piperazine, Morpholine |
Key Functional Groups | Ketone, Acetyl linker |
This molecular diversity stems from piperazine’s capacity for N-functionalization at either nitrogen atom. The N1 position often anchors target-binding groups, while N4 modifications fine-tune pharmacokinetic properties [2]. For 4-[oxo(piperazin-1-yl)acetyl]morpholine, the ketone bridge (-CO-CH₂-) between piperazine and morpholine introduces conformational constraint that may enhance target specificity [1].
Molecular hybridization integrates pharmacophoric elements from distinct bioactive molecules into single chemical entities, aiming to overcome drug resistance and improve efficacy. Piperazine-based hybrids represent a strategic approach against mycobacterial infections, particularly multidrug-resistant tuberculosis (MDR-TB). The scaffold’s protonatable nitrogen atoms facilitate bacterial membrane penetration and efflux pump evasion, addressing key resistance mechanisms [2] [8].
Notable hybridization strategies include:
Table 2: Piperazine Hybridization Approaches in Anti-Infective Development
Hybrid Class | Biological Targets | Advantages |
---|---|---|
Piperazine-fluoroquinolone | DNA gyrase, Topoisomerase IV | Expanded Gram-negative coverage |
Piperazine-nitroimidazole | Mycobacterial F420 cofactor system | Activity against dormant bacilli |
Piperazine-chalcone | Cell wall synthesis, Efflux pumps | Synergistic action, Resistance reversal |
The acetyl linker in 4-[oxo(piperazin-1-yl)acetyl]morpholine exemplifies rational hybridization, potentially enabling dual-target engagement. The electron-withdrawing ketone group may influence the molecule’s electron distribution, enhancing interactions with bacterial enzymes [1] [8]. Computational studies indicate such linkers optimize binding geometry while maintaining favorable log P values (typically 1-3) for bacterial membrane penetration [2].
Morpholine (tetrahydro-1,4-oxazine) complements piperazine in hybrid structures through orthogonal physicochemical contributions. While both are six-membered heterocycles, morpholine features an oxygen atom instead of piperazine’s second nitrogen, conferring distinct polarity and hydrogen-bonding capabilities. Morpholine’s lower basicity (pKa ~8.4) versus piperazine (pKa ~9.8) provides differential ionization across physiological pH gradients [6]. This diversity enables precise modulation of hybrid molecules’ ADME profiles.
The therapeutic rationale for morpholine-piperazine hybridization includes:
Table 3: Comparative Properties of Piperazine vs. Morpholine Moieties
Property | Piperazine | Morpholine | Hybrid Advantage |
---|---|---|---|
Basic pKa | 9.8 (secondary N) | 8.4 (tertiary N) | Tunable ionization across pH |
H-Bond Capacity | Donor/Acceptor | Acceptor only | Complementary recognition |
Metabolic Stability | Moderate (CYP3A4) | High | Extended plasma half-life |
Lipophilicity (π) | 0.87 | -0.44 | Balanced log P |
In antidiabetic applications, morpholine-containing hybrids demonstrate α-glucosidase inhibition (IC₅₀ 1.42-9.52 µM), while piperazine derivatives enhance insulin sensitization [3] [7]. For 4-[oxo(piperazin-1-yl)acetyl]morpholine, the ketone-linked architecture creates a conformationally restricted hybrid that may simultaneously address bacterial and metabolic targets. The molecule’s C₁₀H₁₇N₃O₃ formula reflects optimized atom economy for drug-likeness, with molecular weight (227.26 g/mol) well within Lipinski’s guidelines [1] [3].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8